molecular formula C28H37N7O3S B2937644 N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1020048-12-7

N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B2937644
CAS No.: 1020048-12-7
M. Wt: 551.71
InChI Key: BEPSORCRGUVNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a complex synthetic organic compound belonging to the [1,2,4]triazolo[1,5-c]quinazoline chemical class. Its sophisticated molecular architecture, featuring a triazoloquinazoline core linked to a pyrazole moiety via a thioether bridge, suggests it is designed as a potential kinase inhibitor probe for biochemical research. Compounds within this structural family have been investigated for their ability to modulate kinase signaling pathways, which are critical in cellular processes like proliferation, differentiation, and apoptosis. This specific agent is intended for use by qualified researchers as a screening compound in early-stage drug discovery, primarily to explore its mechanism of action and selectivity profile against various protein kinases. Research applications may include enzymatic assays to determine inhibitory constants (IC50), cell-based studies to investigate effects on signaling cascades and cellular phenotypes, and structural biology efforts to characterize its binding mode. It is supplied as a high-purity material to ensure experimental reproducibility and data integrity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N7O3S/c1-6-24(27(36)29-19-10-8-7-9-11-19)39-28-30-21-16-23(38-5)22(37-4)15-20(21)26-31-25(33-35(26)28)12-13-34-18(3)14-17(2)32-34/h14-16,19,24H,6-13H2,1-5H3,(H,29,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPSORCRGUVNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, which is synthesized through a series of cyclization reactions involving appropriate precursors. The pyrazole ring is introduced via a condensation reaction with a suitable pyrazole derivative. The final step involves the coupling of the triazoloquinazoline-pyrazole intermediate with a butanamide derivative under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazoloquinazoline rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe for studying biological processes, given its potential interactions with various biomolecules.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

    Industry: It may find applications in the development of new industrial chemicals or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features suggest that it could bind to active sites or allosteric sites on proteins, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, core scaffolds, and physicochemical properties:

Parameter Target Compound Compound BB05442 () Compound from
Core Structure [1,2,4]Triazolo[1,5-c]quinazoline [1,2,4]Triazolo[1,5-c]quinazoline Imidazo[1,2-c]quinazoline
Position 2 Substituent 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl Phenyl 2-{[(4-Fluorophenyl)methyl]carbamoyl}ethyl
Position 5 Substituent Sulfanyl-butanamide with cyclohexyl group Sulfanyl-butanamide with furan-2-ylmethyl group Sulfanyl-butanamide with cyclohexyl group
Molecular Formula C27H31N7O4S (MW: 549.6) C26H25N5O4S (MW: 503.57) C30H34FN5O3S (MW: 563.7)
Key Functional Groups Pyrazole, dimethoxy, cyclohexylamide Phenyl, dimethoxy, furan-methylamide Fluorophenyl carbamoyl, imidazoquinazolinone, cyclohexylamide
Potential Pharmacological Implications Pyrazole may enhance receptor selectivity; cyclohexyl improves lipophilicity. Phenyl and furan groups could alter π-π stacking or metabolic stability. Fluorine atom may increase binding affinity; imidazoquinazolinone core modifies electron density.

Structural and Functional Insights:

Substituent Effects: The 3,5-dimethylpyrazole-ethyl group in the target compound provides steric bulk and hydrogen-bonding sites absent in BB05442’s phenyl group, which may influence receptor binding pocket interactions .

Physicochemical Properties: The cyclohexylamide terminus in the target compound and ’s compound increases lipophilicity compared to BB05442’s furan-methyl group, possibly affecting blood-brain barrier penetration .

Limitations:

No direct pharmacological data (e.g., IC50, receptor binding assays) are available in the evidence, limiting mechanistic comparisons. Further studies are needed to correlate structural features with biological activity.

Biological Activity

N-cyclohexyl-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide, a complex organic compound, has gained attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclohexyl group, a pyrazole moiety, and a triazoloquinazoline framework. Its molecular formula is C16H23N5O2SC_{16}H_{23}N_5O_2S, with a molecular weight of approximately 353.46 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline derivatives. These compounds have shown promising results against various cancer cell lines.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
  • Targeting Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, suggesting that this compound may also act through kinase inhibition.

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
A549 (Lung)0.28
HepG2 (Liver)0.74
HCT1161.1

These results indicate significant cytotoxicity against multiple cancer types, reinforcing the need for further investigation into this compound's therapeutic potential.

Study 1: Anticancer Screening

In a study published by Fayad et al., a library of compounds including N-cyclohexyl derivatives was screened against multicellular spheroids to evaluate their anticancer activity. The study found that certain derivatives exhibited high cytotoxicity and were able to penetrate spheroid structures effectively, highlighting their potential as therapeutic agents in solid tumors .

Study 2: Mechanistic Insights

Another investigation explored the mechanisms by which similar pyrazole-containing compounds induce apoptosis in cancer cells. The study revealed that these compounds could activate caspase pathways leading to programmed cell death, providing insights into how N-cyclohexyl derivatives might function at the molecular level .

Q & A

Basic: What synthetic strategies are recommended for preparing N-cyclohexyl-2-...butanamide, considering its fused triazoloquinazoline and pyrazole subunits?

Methodological Answer:
The synthesis involves modular assembly of the triazoloquinazoline core, pyrazole substitution, and final coupling. Key steps include:

  • Triazoloquinazoline formation : Use a dithioimidocarbonate reagent (e.g., diphenyl N-cyanodithioimidocarbonate) with 2-hydrazinobenzoic acid derivatives under reflux in ethanol, followed by acidification to cyclize the triazoloquinazoline scaffold .
  • Pyrazole introduction : React 3,5-dimethylpyrazole with ethylenediamine derivatives to form the 2-(pyrazol-1-yl)ethyl substituent. Optimize regioselectivity via temperature control (0–25°C) and stoichiometric adjustments .
  • Sulfanyl linkage : Employ nucleophilic substitution (e.g., thiol-disulfide exchange) at the triazoloquinazoline C5 position using butanamide thiol precursors. Monitor reaction progress via TLC and HPLC .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolve the fused triazoloquinazoline system’s planarity and dihedral angles (e.g., phenyl ring alignment at ~59° relative to the core). Hydrogen-bonded dimerization patterns (N–H···O) should be analyzed for packing interactions .
  • Multinuclear NMR : Assign protons and carbons using 2D experiments (¹H-¹³C HSQC, HMBC). Key signals include:
    • Quinazoline C8/C9 methoxy groups: δ ~3.8–4.0 ppm (¹H), ~55 ppm (¹³C).
    • Pyrazole methyl groups: δ ~2.1–2.3 ppm (¹H) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) .

Advanced: How can conflicting solubility or stability data be resolved during formulation for biological assays?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by aqueous buffer titration (PBS, pH 7.4). Monitor aggregation via dynamic light scattering (DLS).
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-UV analysis. Identify degradation products (e.g., sulfoxide formation at the sulfanyl group) and adjust storage conditions (lyophilization, inert atmosphere) .
  • Co-solvent systems : Use cyclodextrin complexes or lipid-based nanoemulsions to enhance bioavailability if precipitation occurs in physiological media .

Advanced: What computational approaches predict the compound’s binding affinity for kinase targets implicated in cancer?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Prioritize the triazoloquinazoline core as a hinge-binding motif and the pyrazole-ethyl group for hydrophobic pocket occupancy .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding stability. Calculate root-mean-square deviation (RMSD) of the ligand-protein complex to identify conformational shifts .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., methoxy vs. ethoxy groups) to guide SAR .

Advanced: How to address low yields in the final coupling step between the triazoloquinazoline and butanamide moieties?

Methodological Answer:

  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)₂, Xantphos) for Buchwald-Hartwig amidation. Use microwave-assisted synthesis (120°C, 30 min) to accelerate C–N bond formation .
  • Protecting group strategy : Temporarily protect the sulfanyl group as a disulfide (e.g., using tert-butylthiol) to prevent side reactions during coupling. Deprotect with TCEP post-synthesis .
  • Reaction monitoring : Employ in situ IR spectroscopy to track amine consumption and optimize stoichiometry .

Advanced: What in vitro assays are suitable for evaluating the compound’s cytochrome P450 inhibition potential?

Methodological Answer:

  • Fluorometric assays : Use recombinant CYP isoforms (CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values via fluorescence quenching .
  • LC-MS/MS metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify residual substrate (e.g., testosterone for CYP3A4) to determine competitive inhibition .
  • Time-dependent inhibition (TDI) : Pre-incubate the compound with HLMs for 30 min before adding substrate. A ≥1.5-fold shift in IC₅₀ indicates mechanism-based inactivation .

Basic: How to purify the compound to >98% purity for pharmacological studies?

Methodological Answer:

  • Flash chromatography : Use a silica gel column with gradient elution (hexane/EtOAc → 100% EtOAc). Collect fractions analyzed by TLC (Rf ~0.3–0.4) .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C), cool to 4°C overnight, and filter. Repeat with acetonitrile for polymorph control .
  • Preparative HPLC : Employ a C18 column (5 µm, 250 × 21.2 mm) with isocratic elution (40% MeCN in H₂O + 0.1% TFA). Monitor at λ = 254 nm .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the sulfanyl linker?

Methodological Answer:

  • Isosteric replacements : Synthesize analogs with sulfonyl (–SO₂–), methylene (–CH₂–), or ether (–O–) linkers. Compare bioactivity (e.g., IC₅₀ in kinase assays) to assess linker flexibility/electronic effects .
  • Proteolysis-targeting chimera (PROTAC) integration : Replace the butanamide with E3 ligase ligands (e.g., thalidomide analogs) to evaluate targeted protein degradation efficiency .
  • Alanine scanning mutagenesis : Engineer kinase mutants (e.g., Cys797Ala in EGFR) to test covalent binding potential of the sulfanyl group .

Basic: What are the key stability-indicating parameters for storage of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C if UV-Vis analysis shows absorbance shifts (>5% degradation after 24-hr light exposure).
  • Hygroscopicity : Use desiccants (silica gel) if TGA reveals >2% weight gain under 60% RH.
  • Oxidative stability : Add antioxidants (0.1% BHT) if HPLC detects sulfoxide peaks after 1-week air exposure .

Advanced: How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodological Answer:

  • Ensemble docking : Dock multiple protein conformations (e.g., from MD simulations) to account for receptor flexibility. Compare poses with experimental SAR .
  • Solvent correction : Apply implicit solvent models (e.g., GB/SA) to docking scores to improve affinity correlation.
  • Off-target screening : Use a kinase profiling panel (e.g., Eurofins KinaseScan) to identify unmodeled interactions influencing activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.